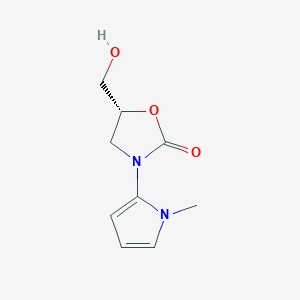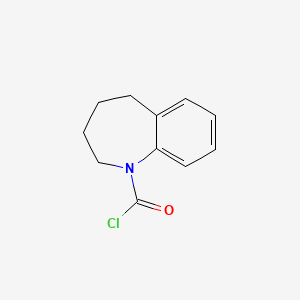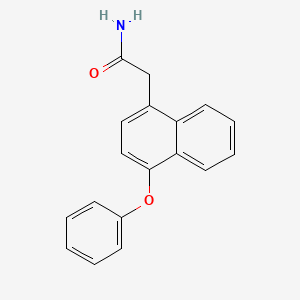
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a pyrrole ring, and an oxazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolidinone ring, followed by the introduction of the pyrrole ring and the hydroxymethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for maximum efficiency and yield. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the pyrrole ring.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups to the pyrrole ring.
科学的研究の応用
Chemistry
In chemistry, (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the oxazolidinone ring suggests possible antibacterial properties, while the pyrrole ring could contribute to interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of functional groups may offer unique interactions with biological systems, leading to the development of new drugs or treatments.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or other materials with specific properties.
作用機序
The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways. The oxazolidinone ring may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the pyrrole ring could interact with other biological molecules, affecting various cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolidinones and pyrrole-containing molecules. Examples include linezolid, an oxazolidinone antibiotic, and pyrrole-based drugs used in various therapeutic applications.
Uniqueness
What sets (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one apart is its specific combination of functional groups and stereochemistry. This unique structure may offer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
587869-25-8 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC名 |
(5R)-5-(hydroxymethyl)-3-(1-methylpyrrol-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-10-4-2-3-8(10)11-5-7(6-12)14-9(11)13/h2-4,7,12H,5-6H2,1H3/t7-/m1/s1 |
InChIキー |
VWFBCDNGYDKEIB-SSDOTTSWSA-N |
異性体SMILES |
CN1C=CC=C1N2C[C@@H](OC2=O)CO |
正規SMILES |
CN1C=CC=C1N2CC(OC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
